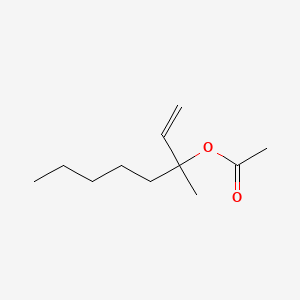
3-(甲硫基)丁酸甲酯
描述
Methyl 3-(methylthio)butanoate is a chemical compound with the molecular formula C6H12O2S. It is a fatty acid methyl ester and is known for its fruity aroma, which makes it a significant component in the flavor and fragrance industry . The compound is also referred to by its IUPAC name, methyl 3-methylsulanylbutanoate .
科学研究应用
Methyl 3-(methylthio)butanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and oxidation reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
作用机制
Target of Action
“Methyl 3-(methylthio)butanoate” is primarily used as a flavouring agent . It is designed to interact with the olfactory receptors in the nose, which play a crucial role in the perception of taste and smell.
Biochemical Pathways
“Methyl 3-(methylthio)butanoate” is part of the class of organic compounds known as fatty acid methyl esters . These are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group
生化分析
Biochemical Properties
Methyl 3-(methylthio)butanoate plays a significant role in various biochemical reactions. It is involved in the metabolism of fatty acids and interacts with several enzymes and proteins. One of the key enzymes it interacts with is lipase, which catalyzes the hydrolysis of ester bonds in lipids, releasing free fatty acids and glycerol . Additionally, Methyl 3-(methylthio)butanoate can interact with thiol-containing proteins, forming thioester bonds that are crucial for various metabolic processes . These interactions highlight the compound’s importance in lipid metabolism and energy production.
Cellular Effects
Methyl 3-(methylthio)butanoate exerts various effects on different cell types and cellular processes. In adipocytes, it influences lipid storage and mobilization by modulating the activity of lipases and other enzymes involved in lipid metabolism . In hepatocytes, it affects cellular metabolism by altering the expression of genes involved in fatty acid oxidation and synthesis . Furthermore, Methyl 3-(methylthio)butanoate can impact cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(methylthio)butanoate involves its interaction with various biomolecules. It can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate gene expression and enzyme activity . Additionally, Methyl 3-(methylthio)butanoate can act as an inhibitor or activator of certain enzymes, modulating their catalytic activity and influencing metabolic pathways . These molecular interactions are essential for the compound’s role in cellular metabolism and energy regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(methylthio)butanoate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that Methyl 3-(methylthio)butanoate can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production . Its stability and efficacy may decrease over extended periods, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of Methyl 3-(methylthio)butanoate in animal models are dose-dependent. At low doses, the compound can enhance lipid metabolism and improve energy balance . At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
Methyl 3-(methylthio)butanoate is involved in several metabolic pathways, including fatty acid oxidation and synthesis . It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which are essential for the activation and oxidation of fatty acids . Additionally, the compound can influence metabolic flux by modulating the levels of key metabolites, such as acetyl-CoA and malonyl-CoA . These interactions highlight the compound’s role in regulating energy metabolism and lipid homeostasis.
Transport and Distribution
Within cells and tissues, Methyl 3-(methylthio)butanoate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as fatty acid transport proteins (FATPs) and CD36 . Once inside the cell, the compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments . The distribution of Methyl 3-(methylthio)butanoate within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Methyl 3-(methylthio)butanoate exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to mitochondria, where it participates in fatty acid oxidation and energy production . Additionally, the compound can localize to lipid droplets, where it influences lipid storage and mobilization . Post-translational modifications, such as phosphorylation and acetylation, can also affect the subcellular localization and activity of Methyl 3-(methylthio)butanoate . These localization patterns are essential for the compound’s role in cellular metabolism and energy regulation.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(methylthio)butanoate can be synthesized through esterification reactions involving butanoic acid derivatives and methanol in the presence of acid catalysts. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of methyl 3-(methylthio)butanoate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of advanced catalysts and controlled reaction environments to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
Methyl 3-(methylthio)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols and amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Methyl butanoate: Another ester with a fruity aroma but lacks the methylthio group.
Ethyl 3-(methylthio)butanoate: Similar structure but with an ethyl group instead of a methyl group.
3-(Methylthio)butanal: Contains an aldehyde group instead of an ester group.
Uniqueness
Methyl 3-(methylthio)butanoate is unique due to its specific combination of a methylthio group and an ester functional group, which imparts distinct chemical reactivity and aroma characteristics. This makes it particularly valuable in the flavor and fragrance industry, as well as in scientific research focused on ester chemistry and plant VOCs .
属性
IUPAC Name |
methyl 3-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(9-3)4-6(7)8-2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJHJUWCICDDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020132 | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, cooked aroma | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.029-1.033 | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1677/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
207983-28-6 | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207983-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207983286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-(METHYLTHIO)BUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM3BC6TPHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 3-(methylthio)butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















